molecular formula C17H24F2N2O3S2 B2860372 4-((4-((2,5-Difluorobenzyl)sulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine CAS No. 1428347-82-3

4-((4-((2,5-Difluorobenzyl)sulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine

Cat. No.: B2860372
CAS No.: 1428347-82-3
M. Wt: 406.51
InChI Key: WBKFRACIMLAADN-UHFFFAOYSA-N
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Description

4-((4-((2,5-Difluorobenzyl)sulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine is a complex organic compound featuring a morpholine ring, a thiazepane ring, and a difluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-((2,5-Difluorobenzyl)sulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine typically involves multiple steps:

  • Formation of the Thiazepane Ring: : The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a halogenated thioether and an amine. This step often requires the use of a base, such as sodium hydride, and a polar aprotic solvent like dimethylformamide (DMF).

  • Attachment of the Difluorobenzyl Group: : The difluorobenzyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the thiazepane intermediate with 2,5-difluorobenzyl chloride in the presence of a base like potassium carbonate.

  • Sulfonylation: : The sulfonyl group is introduced by reacting the difluorobenzyl-thiazepane intermediate with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.

  • Formation of the Morpholine Ring: : The final step involves the formation of the morpholine ring through a nucleophilic substitution reaction, where the sulfonyl-thiazepane intermediate reacts with morpholine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazepane ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a thiol or sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine nitrogen or the benzyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide

Properties

IUPAC Name

4-[[4-[(2,5-difluorophenyl)methylsulfonyl]-1,4-thiazepan-3-yl]methyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24F2N2O3S2/c18-15-2-3-17(19)14(10-15)13-26(22,23)21-4-1-9-25-12-16(21)11-20-5-7-24-8-6-20/h2-3,10,16H,1,4-9,11-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBKFRACIMLAADN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CSC1)CN2CCOCC2)S(=O)(=O)CC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24F2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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